5-Methoxy-1-tetralone

Catalog No.
S1896026
CAS No.
33892-75-0
M.F
C11H12O2
M. Wt
176.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methoxy-1-tetralone

CAS Number

33892-75-0

Product Name

5-Methoxy-1-tetralone

IUPAC Name

5-methoxy-3,4-dihydro-2H-naphthalen-1-one

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C11H12O2/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12/h3-4,7H,2,5-6H2,1H3

InChI Key

BRCPWISABURVIH-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1CCCC2=O

Canonical SMILES

COC1=CC=CC2=C1CCCC2=O

5-Methoxy-1-tetralone is an organic compound with the molecular formula C₁₁H₁₂O₂ and a molecular weight of approximately 176.21 g/mol. It belongs to the class of tetralones, which are bicyclic compounds featuring a ketone functional group. The structure consists of a tetralin ring system with a methoxy group (-OCH₃) at the fifth position. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural characteristics and reactivity.

5-Methoxy-1-tetralone undergoes various chemical transformations, primarily involving electrophilic substitutions and oxidation reactions. Notably, it can react with thallium trinitrate supported on clay, leading to products such as ring contraction and oxidation derivatives. For instance, in one study, 5-methoxy-1-tetralone was treated with thallium trinitrate in a pentane solution, resulting in a mixture of products through complex rearrangements .

Additionally, it can be transformed into other derivatives through processes such as benzoylation and oxidation, enabling the synthesis of regioisomers like 8-methoxy-1-tetralone .

Research indicates that 5-methoxy-1-tetralone exhibits various biological activities. Preliminary studies suggest that it may possess anti-inflammatory properties and could act as a precursor for compounds with neuroprotective effects. Its structural similarity to other bioactive compounds allows it to interact with biological targets effectively, although specific mechanisms of action require further investigation.

The synthesis of 5-methoxy-1-tetralone can be achieved through several methods:

  • Starting Material: The synthesis often begins with commercially available starting materials such as 1-tetralone or related derivatives.
  • Methoxylation: One common approach involves the methoxylation of 1-tetralone using methanol in the presence of an acid catalyst.
  • Rearrangement Reactions: Various rearrangement reactions can also lead to the formation of 5-methoxy-1-tetralone from other tetralones under specific conditions .

5-Methoxy-1-tetralone has potential applications in:

  • Medicinal Chemistry: As a building block for synthesizing more complex pharmacologically active compounds.
  • Organic Synthesis: Utilized in the development of new materials and chemical intermediates.
  • Research: Investigated for its biological properties and potential therapeutic uses.

Several compounds are structurally similar to 5-methoxy-1-tetralone, including:

Compound NameStructure FeaturesUnique Aspects
6-Methoxy-1-tetraloneMethoxy group at position sixExhibits different reactivity patterns than 5-methoxy derivative.
4-Hydroxy-1-tetraloneHydroxy group at position fourKnown for its enhanced biological activity compared to methoxy derivatives.
8-Methoxy-1-tetraloneMethoxy group at position eightDisplays distinct chemical reactivity due to its position on the ring system.

Each of these compounds shares a tetralone structure but varies in functional groups and positioning, which significantly influences their chemical behavior and biological properties.

XLogP3

2.5

Other CAS

33892-75-0

Wikipedia

5-Methoxy-1-tetralone

Dates

Modify: 2023-08-16

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